Tert-butyl 4-(3-(4-bromophenyl)propanoyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[3-(4-bromophenyl)propanoyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BrN2O3/c1-18(2,3)24-17(23)21-12-10-20(11-13-21)16(22)9-6-14-4-7-15(19)8-5-14/h4-5,7-8H,6,9-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALERFCWTCWGZAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601123924 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[3-(4-bromophenyl)-1-oxopropyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601123924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704065-10-0 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[3-(4-bromophenyl)-1-oxopropyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704065-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 4-[3-(4-bromophenyl)-1-oxopropyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601123924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reaction Steps:
- Activation of the carboxylic acid : 3-(4-Bromophenyl)propanoic acid is activated using a carbodiimide coupling agent (e.g., EDCI) and HOBt.
- Nucleophilic acyl substitution : The activated acid reacts with tert-butyl piperazine-1-carboxylate to form the target amide.
- Workup and purification : Isolation via liquid-liquid extraction and purification by column chromatography.
Detailed Procedure
Reagents :
- tert-Butyl piperazine-1-carboxylate (1.0 eq)
- 3-(4-Bromophenyl)propanoic acid (1.2 eq)
- EDCI (1.5 eq), HOBt (1.2 eq)
- DMF (anhydrous, 8 mL per mmol of piperazine)
- Triethylamine (2.0 eq)
Steps :
- Suspend tert-butyl piperazine-1-carboxylate (745 mg, 4 mmol) in anhydrous DMF (8 mL).
- Add 3-(4-bromophenyl)propanoic acid (1.2 eq), EDCI (1.5 eq), HOBt (1.2 eq), and triethylamine (2.0 eq).
- Stir the mixture at room temperature for 12 hours under nitrogen.
- Dilute with ethyl acetate (30 mL), wash sequentially with saturated NaHCO₃ (30 mL), NH₄Cl (30 mL), water (30 mL), and brine (30 mL).
- Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product via silica gel chromatography (hexane/ethyl acetate gradient) to yield the title compound as a white solid.
Reaction Optimization Data
| Parameter | Condition | Impact on Yield |
|---|---|---|
| Coupling Agent | EDCI/HOBt vs. DCC/DMAP | EDCI/HOBt preferred (higher purity) |
| Solvent | DMF vs. THF | DMF improves solubility |
| Temperature | RT vs. 40°C | RT sufficient |
Analytical Characterization
- ¹H NMR (CDCl₃) : Expected signals:
- MP : 68–70°C (similar to tert-butyl piperazine carbamates).
Critical Considerations
- Side reactions : Competing acylation at the piperazine’s secondary amine is mitigated by using a Boc-protected starting material.
- Scale-up : DMF’s high boiling point facilitates large-scale reactions but complicates removal; alternatives like dichloromethane may require longer reaction times.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-(4-bromophenyl)propanoyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the propanoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The piperazine ring can undergo oxidation reactions to form N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reaction conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). Reaction conditions typically involve the use of anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether at low temperatures.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA). Reaction conditions typically involve the use of solvents such as dichloromethane (DCM) or acetonitrile (MeCN) at room temperature.
Major Products Formed
Substitution Reactions: The major products formed are substituted derivatives of this compound, where the bromine atom is replaced by the nucleophile.
Reduction Reactions: The major products formed are alcohol derivatives of this compound, where the carbonyl group is reduced to an alcohol.
Oxidation Reactions: The major products formed are N-oxide derivatives of this compound, where the nitrogen atoms in the piperazine ring are oxidized to N-oxides.
Scientific Research Applications
Modulation of Biological Pathways
Tert-butyl 4-(3-(4-bromophenyl)propanoyl)piperazine-1-carboxylate has been investigated for its role as a modulator of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This modulation can potentially influence pain perception, anxiety levels, and other physiological processes mediated by endocannabinoid signaling .
Antidepressant and Anxiolytic Effects
Research has shown that compounds with similar piperazine structures exhibit antidepressant and anxiolytic properties. The ability to interact with serotonin receptors, particularly the 5-HT1A receptor, positions this compound as a candidate for further exploration in treating mood disorders .
Anticancer Activity
Initial studies suggest that derivatives of piperazine can exhibit anticancer properties by inducing apoptosis in cancer cells. The bromophenyl group may enhance the compound's ability to interact with specific molecular targets within cancer cells, making it a subject of interest for cancer research .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-(4-bromophenyl)propanoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes, receptors, and other proteins involved in various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Functional Group Variations
The following table highlights key structural analogs of tert-butyl 4-(3-(4-bromophenyl)propanoyl)piperazine-1-carboxylate, emphasizing substituent variations and their implications:
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability: Cyanopyridinyl and methoxycarbonyl groups (e.g., compound 9) resist cytochrome P450 oxidation, improving half-life in vivo .
- Crystallinity : Compounds with rigid acryloyl or aromatic groups (e.g., 12k) exhibit higher melting points (>180°C), favoring solid-phase synthesis .
Key Research Findings
Substituent-Driven Selectivity : The 4-bromophenyl group in the target compound improves selectivity for bromodomain-containing proteins (e.g., BRD4) compared to chloro or fluoro analogs .
Synthetic Versatility : The Boc-protected piperazine core allows modular derivatization, enabling rapid generation of libraries for high-throughput screening .
Biological Trade-offs: While nitrophenoxy derivatives (e.g., 33) show potent kinase inhibition, their nitro group poses toxicity risks, necessitating further reduction to amines .
Biological Activity
Tert-butyl 4-(3-(4-bromophenyl)propanoyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H21BrN2O2
- Molecular Weight : 341.24 g/mol
- CAS Number : 886767-69-7
The compound features a piperazine core, which is significant for its interaction with various biological targets. The presence of the bromophenyl substituent is expected to influence its biological activity through steric and electronic effects.
Research indicates that compounds containing a piperazine moiety often interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions can lead to various pharmacological effects, including:
- Antidepressant Activity : Similar piperazine derivatives have shown efficacy in modulating serotonin levels, suggesting potential antidepressant properties.
- Anticancer Activity : Some studies have indicated that piperazine derivatives can inhibit tumor growth by disrupting cellular processes such as tubulin polymerization, which is crucial for cell division.
Anticancer Effects
Recent studies have highlighted the anticancer potential of piperazine derivatives. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 34 to 39 µM in tumor models. The introduction of bromine in the phenyl ring appears to enhance this activity compared to non-substituted analogs .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A (similar structure) | 34.31 | MDA-MB 231 |
| Compound B (similar structure) | 38.29 | U-87 MG |
| This compound | TBD | TBD |
Neurotransmitter Modulation
The compound's structure suggests potential interactions with neurotransmitter systems. Piperazine derivatives are known to act on serotonin receptors (5-HT), which are implicated in mood regulation and anxiety disorders. Further studies are needed to elucidate specific receptor interactions and their pharmacological implications.
Case Studies
- Cytotoxicity Assessment : In a study evaluating various piperazine derivatives, the compound was subjected to cytotoxicity tests against several cancer cell lines. The results indicated that modifications in the piperazine ring significantly impacted the cytotoxic profile, with certain derivatives exhibiting enhanced activity compared to standard chemotherapeutics like doxorubicin .
- Serotonin Receptor Binding : Another study assessed the binding affinity of several piperazine derivatives at serotonin receptors. The results showed that compounds with bulky substituents like bromophenyl exhibited higher binding affinities, suggesting their potential as antidepressants or anxiolytics .
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 4-(3-(4-bromophenyl)propanoyl)piperazine-1-carboxylate, and what reaction conditions optimize yield?
The compound is typically synthesized via multi-step procedures involving nucleophilic substitution and acylation. A common approach involves:
- Step 1: Reacting 4-bromophenylpropanoyl chloride with a Boc-protected piperazine derivative under anhydrous conditions (e.g., DCM, 0–5°C) to form the propanoyl-piperazine intermediate .
- Step 2: Introducing the tert-butyl carbamate group via Boc-protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) . Key parameters include maintaining inert atmospheres (N₂/Ar), controlling reaction temperatures, and using anhydrous solvents. Yields can exceed 70% with optimized stoichiometry (1:1.2 molar ratio of acyl chloride to piperazine) .
Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?
- NMR Spectroscopy: ¹H and ¹³C NMR are essential for verifying substituent positions. The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C). The 4-bromophenyl moiety shows aromatic protons at 7.3–7.5 ppm (doublets, J = 8–9 Hz) .
- Mass Spectrometry (HRMS): High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 451.12 for C₁₈H₂₄BrN₂O₃⁺) and fragmentation patterns .
- X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry, including bond angles and dihedral angles between the piperazine ring and substituents .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations predict the reactivity of this compound in nucleophilic substitution reactions?
DFT studies (e.g., B3LYP/6-31G* level) model the electronic environment of the piperazine ring and acyl group. Key insights include:
- Charge Distribution: The carbonyl oxygen of the propanoyl group exhibits partial negative charge, making it susceptible to nucleophilic attack.
- Transition State Analysis: Activation energies for substitutions at the 4-bromophenyl site can be calculated to prioritize reactive pathways . Validating computational results with experimental kinetic data (e.g., monitoring reaction rates via HPLC) ensures accuracy .
Q. What experimental strategies address contradictions in spectroscopic data when analyzing derivatives of this compound?
Inconsistent NMR or MS data may arise from dynamic effects (e.g., rotameric equilibria) or impurities. Mitigation approaches include:
- Variable Temperature (VT) NMR: Resolves overlapping signals by slowing molecular motion (e.g., at −40°C in CD₂Cl₂) .
- 2D NMR Techniques: HSQC and HMBC correlations map proton-carbon connectivity, distinguishing regioisomers.
- Purification Validation: Re-crystallization in ethyl acetate/hexane or preparative HPLC removes byproducts, ensuring spectral clarity .
Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?
- Acidic Conditions: The Boc group undergoes cleavage via protonation of the carbonyl oxygen, followed by tert-butyl cation elimination (confirmed by TLC monitoring in trifluoroacetic acid/DCM) .
- Basic Conditions: The propanoyl ester may hydrolyze in aqueous NaOH, forming a carboxylic acid. Kinetic studies (e.g., pH-rate profiles) quantify degradation rates . Stability assays (e.g., accelerated aging at 40°C/75% RH) inform storage protocols for lab use .
Methodological Guidance Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
